1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and the chromeno[2,3-c]pyrrole core structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzophenone derivative.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine-containing reagent is introduced.
Allylation: The prop-2-en-1-yl group can be introduced through an allylation reaction using an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other fluorinated chromeno[2,3-c]pyrrole derivatives.
Non-fluorinated analogs: Compounds lacking the fluorine atom can provide insights into the role of fluorine in biological activity.
Other halogenated derivatives: Compounds with chlorine, bromine, or iodine instead of fluorine can be compared to understand the effect of different halogens.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C20H14FNO3 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H14FNO3/c1-2-11-22-17(12-7-3-5-9-14(12)21)16-18(23)13-8-4-6-10-15(13)25-19(16)20(22)24/h2-10,17H,1,11H2 |
InChI Key |
PJNLKQNEKROSSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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